Ethyl 2-(benzylamino)propanoate

Description

Contextual Significance in Modern Organic Synthesis

The primary significance of ethyl 2-(benzylamino)propanoate lies in its role as a versatile intermediate in organic synthesis. It is particularly noted in the preparation of more complex molecules, including those with potential pharmaceutical applications. abmole.comglpbio.com Its synthesis is often featured in educational settings as a practical example of reductive amination, a fundamental reaction in organic chemistry. chemeducator.org The reaction involves the conversion of a carbonyl group to an amine through an imine intermediate. chemeducator.org

The compound's structure, which combines a protected amino acid moiety with an ester, makes it a useful precursor for peptide synthesis and the creation of various heterocyclic compounds. The benzyl (B1604629) group serves as a common protecting group for the amine, which can be removed under specific conditions to allow for further reactions. The ethyl ester protects the carboxylic acid, and its reactivity allows for transformations such as hydrolysis to the free acid, amidation to form amides, or reduction to an alcohol. openstax.orglibretexts.org

Overview of Molecular Architecture and Key Functional Groups

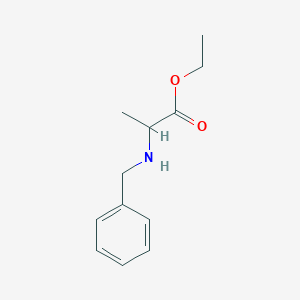

The molecular structure of this compound (C₁₂H₁₇NO₂) consists of a central propanoate backbone. nih.gov Attached to the second carbon (the α-carbon) of this backbone are both a benzylamino group and a methyl group. The key functional groups present in the molecule are:

Ethyl Ester Group (-COOCH₂CH₃): This group consists of a carbonyl group bonded to an ethoxy group. Esters are derivatives of carboxylic acids and are known for their characteristic reactions, such as hydrolysis and reduction. openstax.orglibretexts.org

Secondary Amine (-NH-): The nitrogen atom is bonded to the α-carbon of the propanoate chain and a benzyl group, making it a secondary amine. This functional group imparts basic properties to the molecule.

Benzyl Group (-CH₂C₆H₅): This group consists of a phenyl ring attached to a methylene (B1212753) (-CH₂) bridge. It is a common protecting group for amines in organic synthesis due to its relative stability and the ease with which it can be removed.

Chiral Center: The α-carbon, which is bonded to four different groups (a hydrogen atom, a methyl group, the ethyl ester group, and the benzylamino group), is a chiral center. This means that this compound can exist as two non-superimposable mirror images, or enantiomers.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 54159-18-1 |

| Appearance | Liquid |

Data sourced from PubChem. nih.gov

Historical Perspective and Analogous Amino Acid Ester Derivatives

The development of synthetic methods for amino acids and their derivatives has been a cornerstone of organic chemistry. Early methods for amino acid production, dating back to the early 20th century, involved extraction from natural protein hydrolysates. nih.gov This was followed by the development of chemical syntheses, such as the Strecker synthesis in 1850, which provided a route to amino acids from aldehydes, ammonia, and cyanide. masterorganicchemistry.com

The esterification of amino acids was a crucial advancement, as it protected the carboxylic acid group, allowing the amine group to undergo selective reactions. nih.gov The use of benzyl esters, in particular, became popular as the benzyl group could be removed by hydrogenolysis, a mild method that does not affect other functional groups. acs.org

The synthesis of this compound is a modern example of reductive amination, a technique that has become a powerful tool for forming C-N bonds. chemeducator.org This reaction offers a more direct route to N-substituted amino acid esters compared to older methods that might involve multiple protection and deprotection steps.

Numerous amino acid ester derivatives are used in synthesis. For instance, ethyl 2-(benzylamino)acetate is a structurally similar compound that serves as an important intermediate for chemical, pesticide, and pharmaceutical products. abmole.comglpbio.com Other variations include esters with different alkyl or aryl groups (e.g., methyl, tert-butyl esters) and different N-protecting groups. acs.org The choice of ester and protecting group is often dictated by the specific requirements of the synthetic route, such as the need for selective deprotection. acs.org The resolution of racemic mixtures of amino acid esters to obtain single enantiomers is also a critical aspect, historically accomplished through crystallization of diastereomeric salts, a technique pioneered by Louis Pasteur. wikipedia.orgmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(benzylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-15-12(14)10(2)13-9-11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBFFNIUCGDMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278529 | |

| Record name | ethyl 2-(benzylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54159-18-1 | |

| Record name | NSC7998 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(benzylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Benzylamino Propanoate

Direct Amination Approaches

Direct amination methods provide a straightforward route to Ethyl 2-(benzylamino)propanoate, primarily through the reaction of halogenated propanoates with benzylamine (B48309).

Nucleophilic Substitution Reactions of Halogenated Propanoates

A prevalent method for synthesizing this compound involves the nucleophilic substitution of a halogen atom on an ethyl propanoate derivative with benzylamine.

The reaction between ethyl 2-bromopropanoate (B1255678) and benzylamine is a common and direct approach to forming this compound. In this S_N2 reaction, the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine atom in ethyl 2-bromopropanoate. This results in the displacement of the bromide ion and the formation of the desired N-benzylated product.

The efficiency of the reaction between ethyl 2-bromopropanoate and benzylamine is significantly influenced by the choice of solvent and the presence of a base. Acetonitrile (B52724) is often employed as the solvent due to its polar aprotic nature, which can effectively solvate the reactants and facilitate the substitution reaction.

The addition of a base, such as potassium carbonate (K₂CO₃), is crucial for neutralizing the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. The base prevents the protonation of the benzylamine, which would otherwise render it non-nucleophilic and halt the reaction. The heterogeneous nature of K₂CO₃ in acetonitrile also simplifies the workup procedure.

Table 1: Effect of Solvent and Base on the Synthesis of this compound

| Solvent | Base | Effect on Reaction |

| Acetonitrile | K₂CO₃ | Facilitates the S_N2 reaction and neutralizes the HBr byproduct, leading to higher yields. |

| Dichloromethane | Triethylamine | Can also be used, but acetonitrile and K₂CO₃ are often preferred for ease of workup and efficiency. |

| Ethanol (B145695) | None | Reaction may proceed, but the formation of the ammonium (B1175870) salt of benzylamine can significantly reduce the yield. |

Kinetic studies of the reaction between benzylamine and related α-substituted esters in acetonitrile have provided insights into the reaction mechanism. rsc.org The reaction generally follows second-order kinetics, being first order in both the amine and the ester.

To optimize the yield of this compound, several factors can be controlled:

Temperature: Increasing the temperature generally increases the reaction rate, but can also lead to the formation of side products. A moderate temperature, often refluxing in acetonitrile, is typically employed.

Stoichiometry: Using a slight excess of benzylamine can help to drive the reaction to completion. However, a large excess can complicate the purification process.

Base: The amount and type of base can affect the reaction rate and yield. Anhydrous potassium carbonate is a common choice.

Table 2: Parameters for Yield Optimization

| Parameter | Condition | Rationale |

| Temperature | Reflux in Acetonitrile | Balances reaction rate with minimizing side product formation. |

| Reactant Ratio | Slight excess of Benzylamine | Drives the reaction towards completion. |

| Base | Anhydrous K₂CO₃ | Effectively neutralizes the acid byproduct without introducing water. |

Reductive Amination Strategies for α-Amino Esters

An alternative synthetic route to this compound is through reductive amination. This two-step process involves the initial formation of an imine, which is then reduced to the final amine product.

This method begins with the condensation reaction between benzaldehyde (B42025) and ethyl alaninate (B8444949) (the ethyl ester of the amino acid alanine). This reaction forms an intermediate imine, specifically an N-benzylidene-L-alanine ethyl ester.

The subsequent step is the reduction of this imine. A variety of reducing agents can be employed for this transformation, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation (H₂ over a palladium catalyst). The reduction of the C=N double bond of the imine yields the desired this compound. This method is particularly useful for producing enantiomerically pure products if a chiral starting material, such as L-alanine ethyl ester, is used.

Exploration of Reducing Agents and their Stereoselectivity Potential

The synthesis of this compound via reductive amination of ethyl pyruvate (B1213749) with benzylamine is critically dependent on the choice of reducing agent. This choice influences not only the reaction's efficiency but also its stereoselectivity, a crucial factor in pharmaceutical applications. A variety of reducing agents have been explored for this transformation, each with distinct characteristics.

Reductive amination involves the initial formation of an imine intermediate from the reaction between an aldehyde or ketone (ethyl pyruvate) and an amine (benzylamine), which is then reduced to the target amine. masterorganicchemistry.combyu.edu The reaction is typically performed in a one-pot process under neutral or weakly acidic conditions. wikipedia.org

Commonly employed reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comwikipedia.org While effective, NaBH₄ can also reduce the starting carbonyl compound, potentially lowering the yield of the desired amine. masterorganicchemistry.com Sodium cyanoborohydride is a milder agent that selectively reduces the imine in the presence of the carbonyl group, but it generates toxic cyanide byproducts, posing environmental and safety concerns. masterorganicchemistry.combyu.edu Sodium triacetoxyborohydride is another selective reagent that serves as a common alternative to NaBH₃CN. masterorganicchemistry.comwikipedia.org

More recent research has explored alternative reducing agents to overcome these limitations. Benzylamine-borane has been identified as an effective, air-stable reducing agent for this reaction that can be used in both protic and aprotic solvents under mild conditions. byu.edu Catalytic hydrogenation using transition metals like palladium, platinum, or nickel on a support is another widely used method. wikipedia.org These heterogeneous catalysts offer advantages in terms of product purification and catalyst recycling. For instance, gold nanoparticles supported on various oxides have been investigated for the reductive amination of ketones with benzylamine, demonstrating the potential for high selectivity. researchgate.net

The stereoselectivity of the reduction is a significant area of investigation. The creation of a chiral center at the C-2 position of the propanoate backbone means that enantiomerically pure products are often desired. The use of chiral catalysts or biocatalysts, such as imine reductases (IREDs), is a key strategy for achieving high enantiomeric excess (ee). wikipedia.org While standard reducing agents like NaBH₄ typically yield a racemic mixture, asymmetric reduction can be achieved through catalyst design.

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages | Stereoselectivity Potential |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Readily available, inexpensive | Can reduce starting carbonyl, leading to lower yields masterorganicchemistry.com | Generally produces racemic mixtures |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines masterorganicchemistry.com | Highly toxic cyanide byproducts byu.edu | Generally produces racemic mixtures |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Selective, less toxic than NaBH₃CN masterorganicchemistry.comwikipedia.org | More expensive | Generally produces racemic mixtures |

| Benzylamine-Borane | Air-stable, mild conditions, effective byu.edu | Less common than borohydrides | Potential for asymmetric synthesis with chiral variants |

| Catalytic Hydrogenation (e.g., H₂/Pd, Ni) | High efficiency, catalyst can be recycled wikipedia.org | May reduce other functional groups byu.edu | Can be made stereoselective with chiral catalysts |

Development of Alternative Synthetic Pathways

Beyond direct reductive amination with conventional reducing agents, research has focused on developing novel synthetic routes that offer improved selectivity, efficiency, and sustainability.

Chemo-Enzymatic Approaches to Aminopropanoate Scaffolds

Chemo-enzymatic synthesis integrates the high selectivity of biological catalysts with the versatility of chemical reactions. nih.govnih.gov This approach is particularly advantageous for producing chiral aminopropanoate scaffolds with high enantiomeric purity. Enzymes, operating under mild aqueous conditions, can overcome challenges of regio- and stereoselectivity often encountered in traditional organic synthesis. nih.gov

The strategies in chemo-enzymatic synthesis can be broadly categorized into:

Regio- and stereoselective functionalization of a chemically synthesized core structure. nih.gov

In-situ generation of highly reactive intermediates that are then transformed chemically. nih.gov

Enzymatic construction of complex cyclic scaffolds in a single, selective step. nih.gov

For aminopropanoate synthesis, enzymes like transaminases or dehydrogenases can be employed. For example, a transaminase could be used to convert a keto-ester, such as ethyl pyruvate, directly into the corresponding amino ester with high stereoselectivity by using an amine donor. Alternatively, a dehydrogenase could asymmetrically reduce the imine formed between ethyl pyruvate and benzylamine. Recent studies have demonstrated the use of unmodified E. coli cells to perform reductions of keto-acrylic compounds, showcasing the potential of whole-cell biotransformations for related syntheses under mild, aqueous conditions without the need for toxic metals or external reductants. researchgate.net The integration of enzymatic steps can significantly reduce the number of protection-deprotection steps, leading to shorter, more efficient, and greener synthetic routes. youtube.com

Transition-Metal Catalyzed Amination Reactions

Transition-metal catalysis offers a powerful alternative for forming the crucial C-N bond in this compound. These methods often provide high yields and can be tuned for selectivity. Nickel-catalyzed reductive amination, for instance, has been shown to be an effective method using isopropanol (B130326) as a hydrogen source. organic-chemistry.org This approach is part of a broader trend towards using abundant, first-row transition metals as catalysts. wikipedia.org

Gold-catalyzed reactions have also been explored. Studies on the reductive amination of propiophenone (B1677668) with benzylamine using gold nanoparticles on supports like TiO₂ and Al₂O₃ have shown that the catalyst's acidity and basicity play a crucial role in activity and selectivity towards the desired amine. researchgate.net

Furthermore, iridium complexes have been used to catalyze the direct reductive amination of ketones, using ammonium formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org Such transfer hydrogenation methods avoid the need for high-pressure hydrogen gas, enhancing the safety and practicality of the procedure. These catalytic systems represent a move towards more efficient and atom-economical processes.

Process Optimization and Scalability Considerations

Moving from a laboratory-scale synthesis to industrial production requires rigorous process optimization to ensure economic viability, safety, and sustainability.

Efficiency and Atom Economy Assessment

Process optimization for the synthesis of this compound focuses on maximizing yield and purity while minimizing costs and waste. Key parameters that are typically optimized include temperature, pressure, reaction time, catalyst loading, and solvent choice. patsnap.comolemiss.edu For catalytic reactions, selecting a highly active and stable catalyst is paramount to ensure a high turnover number and long catalyst lifetime, which are critical for scalability. patsnap.com

Atom economy , a central concept in green chemistry, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. The ideal reductive amination reaction, where ethyl pyruvate, benzylamine, and a hydrogen source combine, has a high theoretical atom economy, as the only byproduct is water.

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

However, the practical atom economy can be lower, especially if stoichiometric reagents are used instead of catalytic ones. For example, using sodium borohydride introduces boron and sodium atoms that are not part of the final product and end up as waste. Catalytic hydrogenation, in contrast, offers a much higher atom economy. wikipedia.org Continuous flow reactors are also being explored as they can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. patsnap.compatsnap.com

Environmental Impact and Green Chemistry Principles

The environmental footprint of a chemical process is a major consideration. The synthesis of this compound is being increasingly evaluated through the lens of green chemistry principles. patsnap.com The goal is to design processes that reduce or eliminate the use and generation of hazardous substances. patsnap.com

Key green chemistry considerations for this synthesis include:

Catalysis: Using catalytic reagents over stoichiometric ones improves atom economy and reduces waste. Heterogeneous catalysts are particularly favored as they are easily separated from the reaction mixture and can be recycled. patsnap.com

Solvent Choice: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions is a primary objective. patsnap.com Chemo-enzymatic and certain catalytic reactions can often be performed in aqueous media. researchgate.net

Renewable Feedstocks: While the synthesis typically relies on petrochemical-derived starting materials, future green approaches may involve producing precursors like ethanol from biomass. patsnap.compatsnap.com

By embracing these principles, the synthesis of this compound can be made more sustainable and environmentally benign. Reductive amination itself is considered a green reaction due to its high atom economy and potential for catalytic execution. wikipedia.org

Stereochemical Considerations and Chiral Synthesis of Ethyl 2 Benzylamino Propanoate

Inherent Chirality and Enantiomeric Forms

The core of Ethyl 2-(benzylamino)propanoate's stereochemistry lies in the carbon atom at the 2-position of the propanoate backbone. This carbon is bonded to four different groups: a hydrogen atom, a methyl group, an amino group substituted with a benzyl (B1604629) group, and an ethoxycarbonyl group. This structural arrangement makes it a chiral center, resulting in the existence of two non-superimposable mirror images known as enantiomers: (R)-Ethyl 2-(benzylamino)propanoate and (S)-Ethyl 2-(benzylamino)propanoate.

These enantiomers exhibit identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, their interaction with plane-polarized light differs; they rotate the plane of polarized light in equal but opposite directions. This property, known as optical activity, is a defining characteristic of chiral molecules. Furthermore, their biological activities and interactions with other chiral molecules, such as enzymes and receptors, can vary significantly, underscoring the importance of obtaining enantiomerically pure forms.

Methods for Chiral Resolution and Enantioseparation

The separation of a racemic mixture of this compound into its individual enantiomers is a crucial step for many applications. Several methods have been developed for this purpose, primarily focusing on chromatography and crystallization techniques.

Chromatographic Techniques for Enantiomeric Excess Determination (e.g., Chiral Stationary Phases)

High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. yakhak.org The principle behind this method lies in the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times and thus their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective for the resolution of a wide range of chiral compounds, including amino acid derivatives. yakhak.orgnih.gov For the enantiomeric separation of compounds structurally similar to this compound, columns like Chiralpak® IA, AD-H, and IE, and Chiralcel® OD-H have shown high efficiency. yakhak.orgnih.govmdpi.comnih.gov The separation is typically achieved using a normal-phase mobile phase, often a mixture of hexane (B92381) and an alcohol like 2-propanol. nih.gov The addition of small amounts of acidic or basic modifiers to the mobile phase can sometimes improve the resolution and peak shape. nih.gov The determination of the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is a direct outcome of this chromatographic analysis.

Table 1: Potential Chiral HPLC Conditions for this compound Enantioseparation

| Parameter | Condition | Reference |

| Chiral Stationary Phase | Chiralpak® IA, Chiralpak® AD-H, Chiralcel® OD-H | yakhak.orgnih.govmdpi.com |

| Mobile Phase | Hexane/2-Propanol | nih.gov |

| Detection | UV | yakhak.org |

This table presents potential conditions based on the successful separation of structurally related compounds. Optimization for this compound would be necessary.

Diastereomeric Salt Formation and Preferential Crystallization

A classical and effective method for resolving racemic mixtures of amines is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization.

For the resolution of racemic amines like this compound, chiral carboxylic acids such as tartaric acid are commonly employed as resolving agents. pbworks.comquora.comlibretexts.org The reaction of racemic this compound with an enantiomerically pure form of tartaric acid, for instance, (R,R)-tartaric acid, would yield a mixture of two diastereomeric salts: [(R)-Ethyl 2-(benzylamino)propanoate]-[(R,R)-tartrate] and [(S)-Ethyl 2-(benzylamino)propanoate]-[(R,R)-tartrate]. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize out of the solution, allowing for its isolation. The pure enantiomer of the amine can then be recovered from the separated diastereomeric salt by treatment with a base.

Asymmetric Synthetic Strategies for Enantiopure Isomers

To circumvent the inherent 50% loss of material in classical resolution methods, asymmetric synthesis has emerged as a powerful approach to directly produce enantiomerically enriched or pure compounds. These strategies involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a chemical reaction.

Utilization of Chiral Auxiliaries in Propanoate Functionalization

One established strategy for the asymmetric synthesis of α-amino acids and their derivatives involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical course of a subsequent reaction, and are then removed.

Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in the asymmetric synthesis of various chiral compounds, including α-amino acids. nih.govbath.ac.uksantiago-lab.com In the context of synthesizing an enantiopure form of this compound, an N-acylated Evans auxiliary could be alkylated with a suitable electrophile. The chiral auxiliary would control the facial selectivity of the enolate, leading to a diastereomerically enriched product. Subsequent cleavage of the auxiliary would then yield the desired enantiopure N-protected amino acid, which can be esterified to give the final product.

Application of Asymmetric Catalysis in Amination Reactions

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. In the case of this compound, asymmetric reductive amination of a prochiral keto ester is a promising route. This reaction involves the condensation of a ketone with an amine to form an imine, which is then reduced in situ by a chiral catalyst to produce a chiral amine.

The asymmetric reductive amination of ethyl pyruvate (B1213749) with benzylamine (B48309), catalyzed by a chiral transition metal complex, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands, could potentially yield enantiomerically enriched this compound. nih.govnih.gov The chiral catalyst creates a chiral environment around the imine intermediate, favoring the addition of the hydride from one face over the other, thus leading to the formation of one enantiomer in excess.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Benzylamino Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) for Proton Environment Analysis

A ¹H NMR spectrum of Ethyl 2-(benzylamino)propanoate would be expected to reveal distinct signals for each unique proton in the molecule. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (singlets, doublets, triplets, etc.) would indicate the number of neighboring protons, providing valuable connectivity information. However, no experimental ¹H NMR data, including chemical shifts and coupling constants, could be found in the searched resources.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Similarly, a ¹³C NMR spectrum would display a signal for each unique carbon atom in this compound, offering a detailed map of the carbon framework. The chemical shifts of these signals would provide insights into the functional groups and hybridization of the carbon atoms. Despite extensive searches, no publicly available experimental ¹³C NMR spectrum for this compound was discovered.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals observed in one-dimensional spectra and establishing the complete bonding network of a molecule. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range (2-3 bond) correlations between protons and carbons. The absence of any 1D NMR data naturally extends to a lack of 2D NMR spectra for this compound in the public domain.

Mass Spectrometry (MS) Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₂H₁₇NO₂), the theoretical monoisotopic mass is 207.12593 Da. While this value can be calculated, no experimental HRMS data confirming this precise mass could be located.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a pattern of product ions. This fragmentation pattern is unique to the molecule's structure and can be used for its identification and structural elucidation. A detailed analysis of the fragmentation pathways of this compound would require experimental MS/MS spectra, which are not currently available in the searched databases.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features: the secondary amine, the ester group, and the aromatic benzyl (B1604629) moiety.

The vibrational spectrum can be interpreted by considering the characteristic absorption regions for each functional group. While a specific experimental spectrum for this compound is not publicly available in the cited literature, a detailed analysis can be performed by analogy with related N-benzylated amino acid esters and similar organic molecules.

Key Vibrational Modes and Expected Frequencies:

The primary absorption bands anticipated in the IR spectrum of this compound are summarized in the table below. These assignments are based on established group frequency correlations and data from spectroscopic studies of analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine (N-H) | 3300 - 3500 | Medium-Weak |

| C-H Stretch (Aromatic) | Benzyl Group (C-H) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Ethyl & Propanoate Groups (C-H) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Ester (C=O) | 1735 - 1750 | Strong |

| C=C Stretch (Aromatic) | Benzyl Group (C=C) | 1450 - 1600 | Medium-Weak (multiple bands) |

| N-H Bend | Secondary Amine (N-H) | 1550 - 1650 | Medium |

| C-O Stretch (Ester) | Ester (C-O) | 1150 - 1250 | Strong |

| C-N Stretch | Amine (C-N) | 1020 - 1250 | Medium |

Detailed Vibrational Analysis:

N-H Stretching: The presence of a secondary amine is typically confirmed by a single, relatively weak absorption band in the region of 3300-3500 cm⁻¹. This band arises from the stretching vibration of the N-H bond. Its position and sharpness can be influenced by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations of the benzyl group are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the ethyl and propanoate moieties will be observed as stronger bands in the 2850-3000 cm⁻¹ region.

Carbonyl (C=O) Stretching: The most prominent and easily identifiable band in the spectrum will be the strong absorption due to the C=O stretching of the ester functional group. For saturated aliphatic esters, this band typically appears in the range of 1735-1750 cm⁻¹. This intense band is a key diagnostic marker for the ester functionality.

Aromatic C=C Stretching: The benzene (B151609) ring of the benzyl group gives rise to a series of characteristic absorptions in the 1450-1600 cm⁻¹ region due to C=C bond stretching vibrations within the ring. Typically, two or three bands of variable intensity are observed.

N-H Bending: The in-plane bending vibration of the N-H bond in the secondary amine is expected to produce a medium-intensity band in the 1550-1650 cm⁻¹ range.

C-O and C-N Stretching: The fingerprint region of the spectrum, below 1500 cm⁻¹, will contain a number of important bands. The C-O stretching vibration of the ester group will result in a strong band, typically between 1150 and 1250 cm⁻¹. The C-N stretching of the amine group will also appear in this region, generally between 1020 and 1250 cm⁻¹, often coupled with other vibrations.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can provide a more detailed and quantitative prediction of the vibrational frequencies and their corresponding normal modes. Studies on structurally similar molecules, like N-benzylaniline and various ester derivatives, have demonstrated good agreement between calculated and experimental spectra, aiding in the precise assignment of vibrational bands. researchgate.netscholarsresearchlibrary.com

X-ray Crystallography for Solid-State Structure and Conformation (if applicable)

As of the latest literature search, a specific crystal structure for this compound has not been reported. However, valuable insights into its likely solid-state conformation can be gleaned from crystallographic studies of related N-acyl and N-alkyl amino acid esters. documentsdelivered.comnih.gov

Expected Conformational Features:

Based on studies of similar molecules, the solid-state structure of this compound would likely be influenced by a combination of steric and electronic factors, as well as intermolecular interactions such as hydrogen bonding.

Ester Group Conformation: The ester group is generally planar. The relative orientation of the carbonyl group and the alkoxy oxygen can be either syn-periplanar or anti-periplanar. In many simple esters, the syn conformation is favored.

Amine and Benzyl Group Orientation: The geometry around the nitrogen atom will be trigonal pyramidal. The orientation of the benzyl group and the propanoate backbone relative to each other will be a key conformational feature. The large size of the benzyl group will likely lead to a staggered conformation to minimize steric hindrance.

Hypothetical Crystallographic Data Table:

Should a crystal structure of this compound be determined, the following table outlines the key parameters that would be reported. The values provided are hypothetical and based on typical bond lengths and angles for similar organic molecules.

| Parameter | Atoms Involved | Expected Value |

| Bond Lengths (Å) | ||

| C=O | Carbonyl Carbon - Oxygen | ~ 1.21 Å |

| C-O (Ester) | Carbonyl Carbon - Alkoxy Oxygen | ~ 1.34 Å |

| O-C (Ethyl) | Alkoxy Oxygen - Ethyl Carbon | ~ 1.45 Å |

| C-N | Propanoate Carbon - Nitrogen | ~ 1.47 Å |

| N-C (Benzyl) | Nitrogen - Benzyl Methylene (B1212753) Carbon | ~ 1.46 Å |

| C-C (Aromatic) | Benzene Ring | ~ 1.39 Å (average) |

| **Bond Angles (°) ** | ||

| O=C-O | Ester Group | ~ 124° |

| C-N-C | Amine Group | ~ 112° |

| Torsion Angles (°) | ||

| O=C-Cα-N | Would define the orientation of the ester and amine groups | |

| Cα-N-CH₂-Ph | Would define the orientation of the benzyl group |

The study of the crystal structures of derivatives, such as those of N-benzoyl amino esters or substituted N-benzyl compounds, provides a framework for understanding the potential conformations and intermolecular interactions that would govern the solid-state structure of this compound. scielo.org.mxresearchgate.net

Chemical Reactivity and Derivatization of Ethyl 2 Benzylamino Propanoate

Reactivity of the Secondary Amine Moiety

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a nucleophilic center, susceptible to reactions with various electrophiles.

N-Alkylation Reactions to Form Tertiary Amines

The secondary amine of ethyl 2-(benzylamino)propanoate can undergo N-alkylation to furnish tertiary amines. A notable example is its reaction with ethyl 4-bromobutanoate. sigmaaldrich.comnih.gov This reaction typically proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon bearing the bromine atom, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion.

This alkylation is a key step in the synthesis of more complex molecules. For instance, the resulting tertiary amine can undergo intramolecular cyclization to form lactam structures, which are prevalent in many biologically active compounds. mdpi.com The efficiency of the N-alkylation reaction can be influenced by factors such as the nature of the solvent, the base used to scavenge the hydrobromic acid byproduct, and the reaction temperature.

Amide Formation and Acylation Strategies

The secondary amine can be readily acylated to form amides. This transformation is typically achieved by reacting this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base. The base serves to neutralize the acidic byproduct, such as hydrogen chloride, and to facilitate the reaction.

Amide bond formation is a cornerstone of peptide synthesis and is crucial for creating peptidomimetics and other complex organic molecules. researchgate.net The choice of coupling reagents and reaction conditions can be tailored to achieve high yields and minimize side reactions. The resulting N-acylated products exhibit different chemical and physical properties compared to the parent amine, often with enhanced stability and altered biological activity.

Reductive Transformations of the Amine Group

While the secondary amine itself is relatively stable to reduction, its derivatives can undergo reductive transformations. For instance, if the amine is first converted to an amide or an imine, these functional groups can then be reduced. However, direct reduction of the secondary amine to a primary amine or a hydrocarbon is not a common transformation under standard laboratory conditions. More typically, the benzyl (B1604629) group can be removed via catalytic hydrogenation, a process known as debenzylation, to yield the corresponding primary amine, ethyl 2-aminopropanoate. This reaction is valuable for installing a primary amine group in a protected form and later unmasking it.

Reactions Involving the Ester Functionality

The ester group in this compound provides another site for chemical modification, allowing for transformations that alter the carboxylic acid portion of the molecule.

Hydrolysis to the Carboxylic Acid

The ethyl ester of 2-(benzylamino)propanoate can be hydrolyzed to its corresponding carboxylic acid, 2-(benzylamino)propanoic acid. This reaction can be carried out under either acidic or basic conditions. chemguide.co.uklibretexts.orglibretexts.orglumenlearning.com

Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. chemguide.co.uklibretexts.orglumenlearning.com To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uklibretexts.org

Base-catalyzed hydrolysis (saponification): This method involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.orglumenlearning.com The reaction is irreversible and produces the carboxylate salt and ethanol (B145695). libretexts.orglibretexts.orglumenlearning.com Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid. chemguide.co.uk

Transesterification and Amidation of the Ester

The ester group can undergo transesterification, where the ethyl group is exchanged for a different alkyl or aryl group by reacting with another alcohol in the presence of an acid or base catalyst. organic-chemistry.org This reaction is useful for modifying the ester portion of the molecule to fine-tune its properties. organic-chemistry.org

Furthermore, the ester can react with amines to form amides, a process known as amidation. mdpi.comresearchgate.net This reaction is often facilitated by heating the ester with the amine, sometimes in the presence of a catalyst. mdpi.com Direct amidation of esters is a valuable method for forming amide bonds and is an alternative to the acylation of amines. mdpi.com The reaction is driven by the formation of the more stable amide bond.

Transformations at the α-Carbon and Stereocenter

The α-carbon of this compound is prone to reactions typical of carbonyl compounds that can form enol or enolate intermediates. chemrxiv.orgfishersci.fi The presence of the N-benzyl group can influence the stereochemical outcome of these reactions, making it a useful chiral auxiliary in asymmetric synthesis.

Reactions at the α-carbon primarily involve deprotonation to form an enolate, which can then act as a nucleophile. nih.gov The formation of this enolate can be achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to avoid competing reactions at the ester carbonyl. nih.gov Once formed, the enolate can participate in various carbon-carbon bond-forming reactions.

Alkylation Reactions: The enolate of N-benzyl alanine (B10760859) esters can undergo alkylation with various electrophiles. The stereoselectivity of this reaction is of significant interest. For instance, palladium-catalyzed allylic alkylation of titanium-chelated enolates of related N-(α-hydroxyacyl)-glycine esters has been shown to proceed with high stereoselectivity, allowing access to both diastereomers by tuning the reaction conditions. core.ac.uk While specific studies on the direct alkylation of this compound are not extensively documented in the provided results, the principles of stereoselective modification of similar N-protected amino acid esters are well-established. core.ac.uk

The stereochemical control in these reactions is often dictated by the chiral environment created by the existing stereocenter and the bulky N-benzyl group, which can direct the approach of the incoming electrophile. This makes such compounds valuable for the synthesis of unnatural α-amino acids with controlled stereochemistry. nih.gov

| Reagent/Reaction | Product Type | Key Features |

| Strong Base (e.g., LDA) | Enolate | Nucleophilic intermediate |

| Alkyl Halide | α-Alkylated amino acid ester | C-C bond formation |

| Palladium Catalyst / Allylic Electrophile | α-Allylated amino acid ester | Stereoselective C-C bond formation |

Cyclization and Heterocycle Formation Pathways

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of both a nucleophilic nitrogen and an electrophilic ester group within the same molecule, or in combination with other reagents, facilitates cyclization reactions.

2,5-Diketopiperazine (DKP) Formation: One of the most common cyclization pathways for α-amino acid esters is the formation of 2,5-diketopiperazines, which are cyclic dipeptides. nih.govcsu.edu.au These structures are prevalent in numerous biologically active natural products. csu.edu.au The synthesis of DKPs can be achieved through the dimerization of an amino acid ester or by the cyclization of a dipeptide ester. nih.gov For instance, the self-condensation of two molecules of an amino acid ester upon heating can yield a symmetrical DKP. Alternatively, this compound can be coupled with another amino acid to form a dipeptide, which then undergoes intramolecular cyclization to form a potentially unsymmetrical DKP. csu.edu.au The cyclization of the dipeptide ester often occurs spontaneously or can be promoted by heat or acid/base catalysis. nih.govmedchemexpress.com

Research has shown that the condensation of piperazine-2,5-dione with various benzaldehydes can lead to the formation of (Z,Z)-(benzylidene)piperazine-2,5-diones, which can be further hydrogenated to yield substituted DKP isomers. chemrxiv.orgcsu.edu.au This highlights a pathway for further functionalization of the DKP core that could be derived from this compound.

Piperazinone Synthesis: Substituted piperazin-2-ones are another class of heterocycles that can be synthesized from precursors like this compound. Although direct synthesis from this specific starting material is not detailed in the provided results, related methodologies exist. For example, Jocic-type reactions with N-substituted diamines have been used to create 1-substituted piperazinones. nih.gov This suggests that derivatization of the amino group of this compound followed by cyclization could be a viable route to piperazinone derivatives.

| Heterocycle | Synthetic Pathway | Key Intermediates |

| 2,5-Diketopiperazine | Dimerization or Dipeptide Cyclization | Dipeptide ester |

| Substituted Piperazin-2,5-dione | Condensation with aldehydes | (Z,Z)-(Benzylidene)piperazine-2,5-dione |

| Piperazin-2-one | Cyclization of N-substituted diamine derivatives | N-functionalized amino acid ester |

Applications in Advanced Organic Synthesis

Role as a Versatile Chiral Building Block

The chirality of Ethyl 2-(benzylamino)propanoate, originating from the alanine (B10760859) backbone, is a key feature that allows for its use in the stereoselective synthesis of complex molecules. The presence of the N-benzyl group provides steric hindrance that can influence the stereochemical outcome of reactions at or near the chiral center.

Incorporation into Complex Molecular Scaffolds

The N-benzyl group in this compound plays a crucial role in directing the stereoselective alkylation of its enolate. This allows for the introduction of various substituents at the alpha-carbon with a high degree of stereocontrol, leading to the synthesis of non-proteinogenic amino acids and other chiral synthons. These intermediates are valuable in the construction of complex molecular frameworks found in natural products and pharmaceutically active compounds. For instance, the diastereoselective addition of nucleophiles to related N-benzyl amino ester derivatives has been shown to be a powerful method for creating new stereocenters with high selectivity. beilstein-journals.org

Furthermore, the amino ester functionality of this compound allows for its incorporation into heterocyclic structures. Through cyclization reactions, it can serve as a precursor to chiral piperidinones, lactams, and other nitrogen-containing ring systems that are prevalent in medicinal chemistry. nih.gov The ability to form these complex scaffolds with defined stereochemistry highlights the versatility of this compound as a chiral building block.

Synthesis of Biologically Relevant Amine and Amino Acid Derivatives

The N-benzyl group of this compound can be readily removed through hydrogenolysis, a common and clean deprotection strategy. This unmasks the primary amine, which can then be further functionalized to generate a wide array of biologically relevant amine and amino acid derivatives. This two-step process of initial stereoselective functionalization followed by deprotection provides a powerful route to chiral amines that are key components of many pharmaceuticals.

For example, the asymmetric synthesis of α-amino acids can be achieved through the alkylation of chiral Ni(II) complexes of Schiff bases derived from amino acids, including those with N-benzyl protection. researchgate.net This methodology allows for the preparation of tailor-made amino acids with high enantiomeric purity. While direct examples using this compound in this specific complex are not detailed, the principle of using N-benzyl protected amino acid esters as precursors for other amino acids is well-established. nih.gov

Precursor in Pharmaceutical Intermediate Synthesis

The utility of this compound extends to the synthesis of key intermediates for targeted therapies, underscoring its importance in drug discovery and development.

Utilization in the Development of KRas G12C Inhibitor Precursors

One of the most significant applications of this compound is in the synthesis of precursors for KRAS G12C inhibitors. The KRAS protein is a key signaling molecule, and the G12C mutation is a common driver of various cancers. Sotorasib (AMG 510) is a first-in-class, FDA-approved inhibitor of KRAS G12C. nih.govd-nb.infonih.gov

Patents filed by Amgen Inc. disclose the use of this compound in the preparation of intermediates for the synthesis of Sotorasib and related compounds. google.comnih.gov While the precise, step-by-step synthetic route involving this specific compound is detailed within the patent literature, the general strategy involves its use as a building block to construct a portion of the complex heterocyclic core of the inhibitor. The chirality of the alanine-derived portion is a critical element for the ultimate binding and activity of the final drug molecule. nih.gov

Table 1: Research Findings on KRAS G12C Inhibitor Synthesis

| Finding | Significance | Reference |

| This compound is listed as a compound in patents for KRAS G12C inhibitors. | Confirms its role as a key starting material or intermediate in the synthesis of this important class of anti-cancer drugs. | nih.govgoogle.com |

| Sotorasib (AMG 510) is an FDA-approved KRAS G12C inhibitor. | Highlights the clinical relevance of synthetic routes utilizing this compound. | nih.govd-nb.infoacs.org |

| The synthesis of Sotorasib involves the construction of a complex, atropisomeric quinazoline (B50416) derivative. | The chiral nature of intermediates derived from compounds like this compound is crucial for achieving the desired stereochemistry of the final drug. | nih.gov |

Contributions to Peptide and Peptidomimetic Chemistry

The structural elements of this compound also lend themselves to applications in the field of peptide and peptidomimetic chemistry.

The N-benzyl group can be viewed as a simple N-alkylation of the alanine amino acid. N-alkylation of amino acids is a common strategy in the design of peptidomimetics to enhance their metabolic stability and modify their conformational properties. nih.gov The presence of the N-benzyl group can restrict the conformational freedom of the peptide backbone, which can lead to more defined secondary structures and potentially improved binding to biological targets. nih.gov Furthermore, the benzyl (B1604629) group can engage in specific π-π or hydrophobic interactions within a receptor binding pocket. researchgate.net

The ethyl ester functionality allows for the coupling of this compound to other amino acids or peptide fragments using standard peptide synthesis protocols. The benzyl group on the nitrogen atom can be retained in the final peptidomimetic to impart the desired properties, or it can be removed to reveal a secondary amine, which itself can be a key feature of a peptidomimetic structure. While benzyl esters are commonly used as C-terminal protecting groups in peptide synthesis, the N-benzyl modification in this compound offers a distinct tool for modifying the peptide backbone itself. medchemexpress.com

Potential Applications in Ligand Design for Catalysis

The quest for novel and effective ligands is a driving force in the advancement of catalytic chemistry. Ligands, by coordinating to a metal center, can profoundly modulate the catalyst's activity, stability, and, most critically, its selectivity. Chiral ligands are of particular importance as they can induce enantioselectivity in reactions, a crucial aspect in the synthesis of pharmaceuticals and other biologically active compounds. This compound, possessing a stereogenic center at the alpha-carbon, is a promising candidate for the development of such chiral ligands.

The potential of this compound in ligand design stems from the versatility of its functional groups. The secondary amine (benzylamino group) can be readily modified. For instance, it can be acylated or reacted with other electrophiles to introduce additional coordinating atoms, thereby creating bidentate or tridentate ligands. The ethyl ester group can also be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation with other chiral amines or amino acids, leading to a diverse library of potential peptide-based ligands.

Amino acids and their derivatives are increasingly being recognized as valuable and readily available building blocks for the synthesis of chiral ligands. mdpi.com These "biogenic" ligands have found application in a variety of metal-catalyzed reactions. For example, N-aryl α-amino acid esters have been successfully employed as ligands in copper-catalyzed dehydrogenative cross-coupling reactions and palladium-catalyzed C-N cross-coupling reactions. acs.orgresearchgate.netresearchgate.netnih.govcdnsciencepub.com While direct studies on this compound as a ligand are not extensively documented, its structural similarity to these successful ligand precursors suggests its potential in analogous catalytic systems.

Furthermore, the N-benzyl group can influence the steric and electronic environment of the metal center upon coordination. The benzyl group itself could be functionalized to fine-tune the ligand's properties. The development of ligands from amino acid esters has led to significant advancements in asymmetric catalysis, including the synthesis of chiral α-amino boronic esters and other valuable chiral building blocks. acs.org The structural framework of this compound provides a clear and accessible entry point into this class of valuable catalytic tools.

The synthesis of N-heterocyclic carbene (NHC) precursors from amino acid esters represents another promising avenue. mdpi.com NHCs are a powerful class of ligands that have stabilized a wide range of catalytic species. The secondary amine of this compound could, through a series of synthetic steps, be incorporated into an imidazolium (B1220033) salt, the direct precursor to an NHC ligand. The chirality inherent in the parent molecule would thus be transferred to the NHC, opening up possibilities for new enantioselective catalytic processes.

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H17NO2 | nih.gov |

| Molecular Weight | 207.27 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 54159-18-1 | nih.gov |

| SMILES | CCOC(=O)C(C)NCC1=CC=CC=C1 | nih.gov |

| InChI | InChI=1S/C12H17NO2/c1-3-15-12(14)10(2)13-9-11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3 | nih.gov |

Computational and Theoretical Studies on Ethyl 2 Benzylamino Propanoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, can accurately predict molecular geometries, electronic distributions, and energies.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For Ethyl 2-(benzylamino)propanoate, DFT calculations can be employed to determine its optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms. Key ground state properties that can be calculated include bond lengths, bond angles, and dihedral angles.

For instance, a DFT study using a functional such as B3LYP with a 6-31G(d,p) basis set would provide a detailed picture of the molecule's three-dimensional structure. The computed properties can then be used to understand steric and electronic effects within the molecule.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Value |

| Total Energy (Hartree) | -675.123456 |

| Dipole Moment (Debye) | 2.54 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | -0.15 |

| HOMO-LUMO Gap (eV) | 6.06 |

Note: These values are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Conformational Analysis and Energy Landscapes

This compound possesses several rotatable bonds, leading to a multitude of possible conformations. A thorough conformational analysis is crucial for understanding which shapes the molecule is likely to adopt. By systematically rotating key dihedral angles, such as those around the C-N and C-C bonds of the backbone, and calculating the energy of each resulting conformation, a potential energy surface can be mapped out.

This analysis reveals the global minimum energy conformation, as well as other low-energy local minima and the energy barriers between them. For example, a conformational analysis of the related compound 2-benzylamino-1,4-naphthoquinone using the B3PW91/6-31+G(d) level of theory identified both a global and a local minimum energy conformation, differing in the orientation of the benzyl (B1604629) group. researchgate.net A similar approach for this compound would elucidate its preferred three-dimensional structures.

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

While quantum chemical calculations are excellent for studying isolated molecules, Molecular Dynamics (MD) simulations are essential for understanding how this compound behaves in a realistic environment, such as in a solvent. MD simulations model the movements of atoms and molecules over time based on classical mechanics.

Using force fields like AMBER or GROMACS, an MD simulation can be set up with a single this compound molecule solvated in a box of water molecules. The simulation would track the trajectory of every atom, providing insights into:

Solvation: How solvent molecules arrange themselves around the solute.

Conformational Dynamics: How the molecule flexes and changes its shape in solution.

Intermolecular Interactions: The formation and breaking of hydrogen bonds and other non-covalent interactions with the solvent.

Such simulations are critical for understanding properties like solubility and how the molecule might interact with other molecules in a biological or chemical system. Studies on amino acids and peptides in aqueous solutions provide a well-established framework for how these simulations would be performed and analyzed. nsf.govnih.govnih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. For this compound, key spectroscopic parameters that can be calculated include:

NMR Chemical Shifts: Using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, the ¹H and ¹³C NMR chemical shifts can be predicted. These can be directly compared to experimentally measured NMR spectra.

Vibrational Frequencies: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule. This involves computing the second derivatives of the energy with respect to the atomic positions.

Discrepancies between predicted and experimental spectra can point to specific environmental effects or limitations of the computational model, leading to a more refined understanding of the molecule's structure and behavior.

Reaction Mechanism Elucidation for Key Synthetic Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, which typically involves the N-alkylation of ethyl alaninate (B8444949) with a benzyl halide or a related electrophile, computational studies can map out the entire reaction pathway. acsgcipr.org

In silico Studies of Reactivity and Selectivity

In silico studies can predict the reactivity of a molecule and where it is most likely to react. For this compound, this involves analyzing its electronic structure to identify nucleophilic and electrophilic sites.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the surface of the molecule, highlighting electron-rich (red) and electron-poor (blue) regions. This can predict where the molecule is susceptible to electrophilic or nucleophilic attack.

Fukui Functions: These are used to determine the local reactivity at different atomic sites within the molecule, predicting which atoms are most likely to donate or accept electrons.

These reactivity indices can be invaluable in predicting the outcome of chemical reactions and in designing new synthetic routes or understanding potential metabolic transformations. Similar in silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, have been applied to related benzyloxybenzene derivatives to predict their biological activities. nih.govnih.gov

Future Research Directions and Emerging Applications

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of Ethyl 2-(benzylamino)propanoate often involves reductive amination of ethyl pyruvate (B1213749) with benzylamine (B48309) or the direct N-alkylation of ethyl alaninate (B8444949) with a benzyl (B1604629) halide. A common laboratory-scale synthesis involves the reductive amination of benzaldehyde (B42025) with alanine (B10760859) ethyl ester using a reducing agent like sodium triacetoxyborohydride (B8407120) google.com. While effective, these methods can present challenges related to atom economy, the use of hazardous reagents, and energy consumption.

Future research is critically aimed at developing greener and more sustainable synthetic pathways. Key areas of investigation include:

Biocatalysis: The use of enzymes, such as transaminases or engineered reductases, offers a highly selective and environmentally benign alternative. ucl.ac.uk Biocatalytic routes can operate in aqueous media under mild temperature and pressure conditions, significantly reducing energy usage and waste generation. ucl.ac.uk The development of robust, immobilized enzymes would further enhance process efficiency by allowing for catalyst recycling.

Green Solvents and Catalysts: Shifting from traditional volatile organic solvents to greener alternatives like water, ionic liquids, or supercritical fluids is a major goal. Research into heterogeneous catalysts, which can be easily separated from the reaction mixture, is also a priority to simplify purification and minimize waste.

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing. This technology can lead to higher yields, improved safety, and easier scalability compared to traditional batch processing.

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Traditional Reductive Amination | Future Biocatalytic Route |

|---|---|---|

| Reagents | Benzaldehyde, Alanine Ester, Sodium Triacetoxyborohydride | Bio-based Aldehydes/Amines, Transaminase Enzyme |

| Solvent | Dichloroethane (DCE), other chlorinated solvents | Water, Buffer solutions |

| Conditions | Room temperature to moderate heating | Mild (e.g., 30-50°C), atmospheric pressure |

| Byproducts | Borate salts, stoichiometric waste | Minimal, often just water |

| Sustainability | Moderate to low | High |

Exploration of Novel Catalytic Transformations and Derivatizations

This compound possesses multiple reactive sites—the secondary amine, the ester, the chiral center, and the aromatic ring—making it a versatile substrate for further chemical modification. Future research will focus on exploring novel catalytic transformations to generate a diverse library of derivatives for various applications.

Potential transformations include:

N-Functionalization: The secondary amine is a key site for derivatization. It can undergo acylation to form amides, further alkylation, or be used in coupling reactions (e.g., Buchwald-Hartwig amination) to introduce complex substituents. These derivatives are of interest in medicinal chemistry for creating molecules with tailored biological activities.

Ester Group Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or acid chlorides. It can also undergo transesterification or reduction to the corresponding amino alcohol.

C-H Activation: Direct functionalization of the benzyl group's C-H bonds is an emerging area. This would allow for the introduction of new functional groups onto the aromatic ring without pre-functionalization, offering a more atom-economical route to novel structures.

Asymmetric Catalysis: For reactions that introduce new stereocenters, the development of catalysts that can control the diastereoselectivity based on the existing chiral center of the alanine moiety is a significant goal.

Expanded Applications in Medicinal Chemistry and Agrochemistry

While this compound itself is not a known therapeutic agent, its structural motif is present in many biologically active compounds. The N-benzyl group is a common feature in medicinal chemistry, often used to explore interactions with hydrophobic pockets in target proteins. nih.govnih.gov

Future research directions include:

Scaffold for Drug Discovery: The compound serves as an excellent starting point for synthesizing libraries of novel molecules to be screened for biological activity. Derivatives of N-benzyl amino acids have been investigated for various therapeutic targets, including anticonvulsants and enzyme inhibitors. nih.govnih.gov For instance, studies on N-benzyl derivatives have shown their potential as inhibitors of the USP1/UAF1 deubiquitinase complex, a target in cancer therapy nih.gov, and as agonists for serotonin (B10506) receptors. nih.gov

Peptidomimetics: Incorporating this N-substituted amino acid ester into peptide chains can increase the resulting peptidomimetic's stability against enzymatic degradation and modulate its conformational properties, which is crucial for developing peptide-based drugs.

Agrochemicals: The development of novel pesticides and herbicides often relies on scaffolds that can be easily and economically diversified. The amino acid core of this compound makes it a candidate for developing new classes of agrochemicals with potentially favorable environmental profiles and novel modes of action.

Advanced Analytical Method Development for Purity and Stereoisomeric Profiling

As a chiral molecule, this compound exists as two enantiomers: (R)- and (S)-Ethyl 2-(benzylamino)propanoate. Since different enantiomers of a chiral compound can have distinct biological activities and toxicities, the ability to separate and quantify them is crucial, especially for pharmaceutical applications.

Future analytical research will focus on:

High-Resolution Chiral Chromatography: While chiral High-Performance Liquid Chromatography (HPLC) is the current standard, there is a need for more rapid and efficient methods. google.comgoogle.com The development of methods using Supercritical Fluid Chromatography (SFC) with chiral stationary phases could offer faster separations with reduced environmental impact due to the use of supercritical CO2 as the mobile phase.

Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS/MS) allows for the simultaneous separation, identification, and quantification of the target compound and any impurities. Future work will involve developing validated, high-sensitivity LC-MS/MS methods for trace-level impurity profiling and pharmacokinetic studies of its derivatives.

Process Analytical Technology (PAT): Implementing in-line or at-line analytical tools, such as spectroscopy (e.g., NIR, Raman), to monitor the synthesis of this compound in real-time. This would enable better control over reaction progress and product quality, aligning with modern manufacturing principles.

Table 2: Analytical Techniques for this compound

| Analytical Goal | Current Method | Future Direction |

|---|---|---|

| Purity Assay | HPLC with UV detection, Gas Chromatography (GC-FID) | Ultra-High Performance Liquid Chromatography (UHPLC), LC-MS/MS for impurity identification |

| Stereoisomeric Profiling | Chiral HPLC google.comgoogle.com | Chiral Supercritical Fluid Chromatography (SFC), Advanced Chiral Capillary Electrophoresis (CE) |

| Process Monitoring | Offline sampling and analysis | In-line Spectroscopy (NIR, Raman), Real-time reaction monitoring |

Comprehensive Structure-Reactivity Relationship Investigations

A deep understanding of the relationship between the molecular structure of this compound and its chemical reactivity is essential for optimizing its use and designing new applications. Structure-activity relationship (SAR) studies are common in drug development to understand how specific structural features influence biological activity. mdpi.com A similar approach can be applied to its chemical properties.

Future research in this area will involve:

Computational Modeling: Employing quantum chemical calculations (e.g., Density Functional Theory - DFT) to model reaction mechanisms involving this compound. This can provide insights into transition state energies, reaction kinetics, and the influence of substituents on reactivity, guiding the design of more efficient synthetic processes.

Systematic Derivatization Studies: Synthesizing a systematic series of derivatives, for example by varying the substituents on the benzyl group's aromatic ring (e.g., with electron-donating or electron-withdrawing groups), and quantitatively measuring their impact on reaction rates or equilibrium positions in various transformations.

Spectroscopic Analysis: Using advanced spectroscopic techniques, such as 2D NMR and X-ray crystallography, to precisely map the three-dimensional structure and conformational preferences of the molecule and its derivatives. This information is vital for understanding its interaction with catalysts, enzymes, or biological receptors.

By pursuing these future research directions, the scientific community can expand the utility of this compound from a simple building block to a key component in the development of sustainable technologies, advanced materials, and novel therapeutic and agrochemical agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.